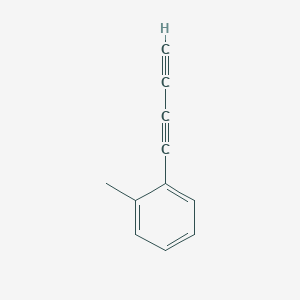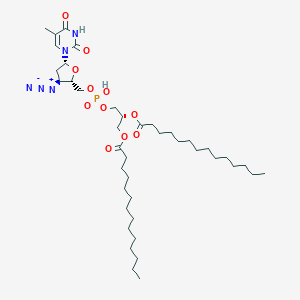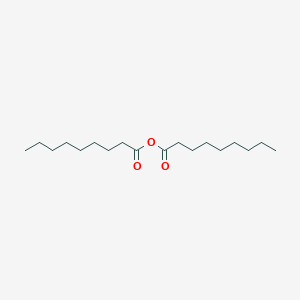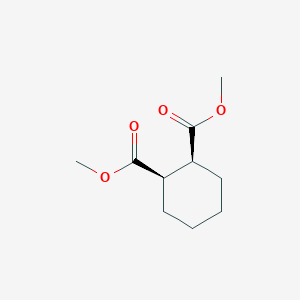
3-(butanoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butanoylamino)benzamide is an organic compound with the molecular formula C11H14N2O2. It is a derivative of benzamide, where the amine group is substituted with a butyrylamino group. This compound has been studied for its potential biological activities, including its role in inhibiting botulinum toxin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)benzamide typically involves the reaction of 3-aminobenzamide with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(butanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(butanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential to inhibit botulinum toxin, making it a candidate for therapeutic applications.
Medicine: Investigated for its potential use in treating botulism and other toxin-related conditions.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(butanoylamino)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of botulinum toxin by binding to the toxin and preventing its interaction with neuronal receptors. This inhibition is crucial in preventing the neurotoxic effects of botulinum toxin .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobenzamide: Another derivative of benzamide with an amino group.
3-(N-Butanoylamino)benzamide: Similar structure but with a different acyl group.
3-(N-Acetylamino)benzamide: Contains an acetyl group instead of a butyryl group
Uniqueness
3-(butanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit botulinum toxin. This makes it a valuable compound for therapeutic research and potential medical applications .
Propriétés
Numéro CAS |
137084-98-1 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-(butanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h3,5-7H,2,4H2,1H3,(H2,12,15)(H,13,14) |
Clé InChI |
DZYCSRMTMDCDGB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
SMILES canonique |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
| 137084-98-1 | |
Synonymes |
3-(N-butyrylamino)benzamide 3-butyrylaminobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)


![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)




